2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
2-((6-(4-(2-Chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked acetamide moiety, a 4-(2-chlorophenyl)piperazine group, and a 3,4-dimethylphenyl substituent. This structure combines multiple pharmacophoric elements:
- Pyridazine ring: A nitrogen-containing heterocycle known for modulating receptor binding and pharmacokinetic properties.
- Thioether linkage: Enhances metabolic stability compared to oxygen-based ethers.
- Piperazine moiety: A common feature in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin).
Properties
IUPAC Name |
2-[6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-17-7-8-19(15-18(17)2)26-23(31)16-32-24-10-9-22(27-28-24)30-13-11-29(12-14-30)21-6-4-3-5-20(21)25/h3-10,15H,11-14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOVOGQXJGACRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Arylacetamide Derivatives
highlights structurally related N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound A). Key differences include:
- Impact of Chlorine vs. In contrast, the dimethylphenyl group in the target compound likely improves lipophilicity, favoring membrane permeability.
- Thioether vs. Thiazole : The thioether in the target compound may confer greater metabolic resistance compared to the thiazole ring in Compound A, which is prone to oxidative degradation .
Piperazine-Containing Analogs
Piperazine derivatives, such as AP-PROTAC-1 (), share the piperazine motif but differ substantially in complexity:
Physicochemical and Crystallographic Properties
Conformational Analysis
In Compound A (), the dichlorophenyl and thiazole rings exhibit a 61.8° dihedral angle , influencing crystal packing via N–H⋯N hydrogen bonds (R₂²(8) motif). By contrast, the target compound’s pyridazine and piperazine groups likely adopt a more planar conformation , reducing steric hindrance and favoring π-π stacking interactions.
Pharmacological Implications
- Receptor Affinity : The piperazine group in the target compound may confer affinity for dopamine D2/D3 or serotonin 5-HT1A receptors , akin to aripiprazole or buspirone. In contrast, Compound A’s thiazole and dichlorophenyl groups resemble anticonvulsant scaffolds (e.g., rufinamide) .
- Solubility vs. Bioavailability : The dimethylphenyl group in the target compound may reduce aqueous solubility compared to chlorine-substituted analogs but enhance CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
